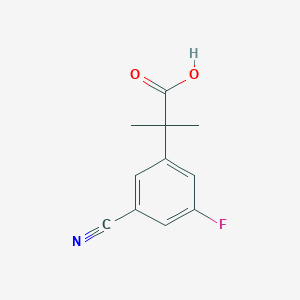
(2-Aminoethyl)(2,2-difluoroethyl)methylamine
Vue d'ensemble
Description
(2-Aminoethyl)(2,2-difluoroethyl)methylamine is an organic compound with the molecular formula C5H12F2N2. It is characterized by the presence of both amino and difluoroethyl groups, making it a versatile molecule in various chemical reactions and applications. This compound is of interest in fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(2,2-difluoroethyl)methylamine typically involves the reaction of 2,2-difluoroethylamine with methylamine under controlled conditions. One common method includes:
Step 1: Reacting 2,2-difluoroethylamine with an appropriate base (e.g., sodium hydroxide) to form the intermediate.
Step 2: Introducing methylamine to the intermediate under anhydrous conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent choice) are critical to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated products.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride (LiAlH4) to reduce any present functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products:
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of reduced amines or alcohols
Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(2-Aminoethyl)(2,2-difluoroethyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)methylamine involves its interaction with molecular targets through its amino and difluoroethyl groups. These interactions can modulate biological pathways, making it a candidate for drug development. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2-Aminoethyl)methylamine: Lacks the difluoroethyl group, making it less reactive in certain contexts.
(2,2-Difluoroethyl)methylamine: Lacks the aminoethyl group, limiting its versatility in biochemical applications.
Uniqueness: (2-Aminoethyl)(2,2-difluoroethyl)methylamine is unique due to the presence of both amino and difluoroethyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual functionality makes it particularly valuable in synthetic and medicinal chemistry.
This comprehensive overview highlights the significance and versatility of this compound in various scientific and industrial contexts
Propriétés
IUPAC Name |
N'-(2,2-difluoroethyl)-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12F2N2/c1-9(3-2-8)4-5(6)7/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVDKDSDLHMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795299-76-2 | |
| Record name | (2-aminoethyl)(2,2-difluoroethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)
(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)
![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)

![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)




![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)
